molecular formula C21H25N3O2 B13108081 N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide CAS No. 919107-22-5

N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide

Cat. No.: B13108081
CAS No.: 919107-22-5
M. Wt: 351.4 g/mol
InChI Key: QCSLUDWWRGJULW-UHFFFAOYSA-N
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Description

N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications . The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by the introduction of the benzyl, butyl, and ethoxy groups. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of N-Benzyl-2-butyl-3-ethoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Properties

CAS No.

919107-22-5

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-benzyl-2-butyl-3-ethoxyindazole-6-carboxamide

InChI

InChI=1S/C21H25N3O2/c1-3-5-13-24-21(26-4-2)18-12-11-17(14-19(18)23-24)20(25)22-15-16-9-7-6-8-10-16/h6-12,14H,3-5,13,15H2,1-2H3,(H,22,25)

InChI Key

QCSLUDWWRGJULW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3)OCC

Origin of Product

United States

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